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Compound of Interest

Compound Name: Swietenine

Cat. No.: B1256064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical hypoglycemic effects of

Swietenine, a tetranortriterpenoid isolated from the seeds of Swietenia macrophylla. Drawing

upon multiple preclinical studies, we present a comparative evaluation of Swietenine's efficacy

against established antidiabetic agents, detail the experimental protocols utilized in these

studies, and elucidate its proposed mechanism of action through signaling pathway diagrams.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating

the hypoglycemic and hypolipidemic effects of Swietenine in rodent models of diabetes.

Table 1: Effect of Swietenine on Blood Glucose Levels in Streptozotocin (STZ)-Induced

Diabetic Rats
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Treatmen
t Group

Dose
(mg/kg
body
weight)

Duration

Initial
Blood
Glucose
(mg/dL)

Final
Blood
Glucose
(mg/dL)

%
Reductio
n

Referenc
e

Diabetic

Control
- 4 weeks -

485.35 ±

15.21
- [1]

Swietenine 20 4 weeks -
234.18 ±

10.45
51.7% [1]

Swietenine 40 4 weeks -
160.20 ±

8.76
67.0% [1]

Metformin 50 4 weeks -
145.67 ±

7.98
69.9% [1]

Swietenine

+

Metformin

40 + 50 4 weeks -
110.43 ±

6.12
77.2% [1]

Swietenine 25 - - - Significant [2]

Swietenine 50 - - -
Dose-

dependent
[2]

Table 2: Effect of Swietenine on Serum Lipid Profile in STZ-Induced Diabetic Rats
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Treatmen
t Group

Dose
(mg/kg
body
weight)

Total
Cholester
ol
(mg/dL)

Triglyceri
des
(mg/dL)

LDL
(mg/dL)

HDL
(mg/dL)

Referenc
e

Diabetic

Control
-

189.43 ±

9.87

165.78 ±

8.12

41.23 ±

2.01

30.12 ±

1.54
[1]

Swietenine 20
125.60 ±

6.78

112.20 ±

5.98

26.64 ±

1.34

45.67 ±

2.11
[1]

Swietenine 40
107.40 ±

5.99

91.98 ±

4.87

22.56 ±

1.12

52.34 ±

2.56
[1]

Metformin 50
98.67 ±

5.01

85.43 ±

4.21

20.12 ±

1.03

58.78 ±

2.98
[1]

Swietenine

+

Metformin

40 + 50
85.34 ±

4.32

76.89 ±

3.87

18.78 ±

0.98

62.12 ±

3.01
[1]

Table 3: Efficacy of Swietenine in a High-Fat Diet/STZ-Induced Diabetic Mouse Model

Parameter Control Mice Diabetic Mice

Swietenine-
Treated
Diabetic Mice
(80 mg/kg)

Reference

Blood Glucose

(mg/dL)
78.36 ± 6.63 209.9 ± 7.71 98.67 ± 9.11 [3]

Serum

Cholesterol

(mg/dL)

40.67 ± 5.01 62.33 ± 6.22 49.00 ± 5.06 [3]

Serum

Triglycerides

(mg/dL)

72.83 ± 4.31 158.7 ± 7.94 81.83 ± 3.55 [3]
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Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and

further investigation.

Induction of Type 2 Diabetes in Rats using
Streptozotocin (STZ)
This protocol describes the induction of type 2 diabetes in Wistar rats, a commonly used model

to screen potential antidiabetic agents.

Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized to laboratory

conditions for at least one week, with free access to a standard pellet diet and water.

Induction:

A single intraperitoneal (i.p.) injection of STZ (65 mg/kg body weight), freshly dissolved in

0.1 M cold citrate buffer (pH 4.5), is administered to overnight-fasted rats.

To prevent initial drug-induced hypoglycemic mortality, rats are given a 5% glucose

solution to drink for the first 24 hours after STZ injection.

Confirmation of Diabetes:

Diabetes is confirmed 3-5 days post-STZ injection by measuring fasting blood glucose

levels from the tail vein.

Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and

selected for the study.

Treatment:

Diabetic rats are divided into various groups: diabetic control, Swietenine-treated (various

doses), and standard drug-treated (e.g., Metformin 50 mg/kg).

Swietenine, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is

administered orally once daily for the duration of the study (e.g., 4 weeks).
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Biochemical Analysis:

At the end of the treatment period, blood samples are collected for the analysis of glucose,

total cholesterol, triglycerides, LDL, and HDL.

Animals are then euthanized, and organs such as the pancreas and liver may be collected

for histopathological examination.

Oral Glucose Tolerance Test (OGTT) in Rats
The OGTT is performed to assess the effect of Swietenine on glucose disposal after a glucose

challenge.

Animal Preparation: Rats are fasted overnight (12-14 hours) but allowed free access to

water.

Baseline Blood Glucose: A baseline blood sample (t=0) is collected from the tail vein to

measure fasting blood glucose levels.

Treatment Administration: Swietenine or the vehicle is administered orally to the respective

groups of rats.

Glucose Challenge: After a specific time interval following treatment (e.g., 30 or 60 minutes),

a glucose solution (2 g/kg body weight) is administered orally by gavage.

Blood Sampling: Blood samples are collected from the tail vein at various time points after

the glucose load (e.g., 30, 60, 90, and 120 minutes).

Data Analysis: Blood glucose concentrations at each time point are measured and plotted

against time to generate a glucose tolerance curve. The area under the curve (AUC) is

calculated to quantify the overall glucose disposal capacity.

Mechanism of Action: Signaling Pathways
Swietenine exerts its hypoglycemic effect through multiple mechanisms, including the

activation of the Akt/GSK-3β/Nrf2 signaling pathway, which plays a crucial role in cellular

defense against oxidative stress.
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Experimental Workflow for In Vivo Hypoglycemic Studies
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In Vivo Experimental Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1256064?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Signaling Pathway of Swietenine
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Akt/GSK-3β/Nrf2 Signaling Pathway
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The activation of this pathway by Swietenine leads to the translocation of Nrf2 to the nucleus,

where it binds to the Antioxidant Response Element (ARE) in the promoter region of various

antioxidant and cytoprotective genes. This results in their increased expression, thereby

enhancing the cellular defense against oxidative stress, a key pathological feature of diabetes.

[4]

Conclusion
The preclinical data strongly support the hypoglycemic and hypolipidemic properties of

Swietenine. Its efficacy is comparable, and in some cases synergistic, with established

antidiabetic drugs like metformin. The detailed experimental protocols provided herein offer a

foundation for further research into this promising natural compound. The elucidation of its

mechanism of action via the Akt/GSK-3β/Nrf2 signaling pathway provides a molecular basis for

its therapeutic effects. Further investigations, including long-term toxicity studies and trials in

more diverse preclinical models, are warranted to fully validate the potential of Swietenine as a

novel therapeutic agent for diabetes mellitus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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